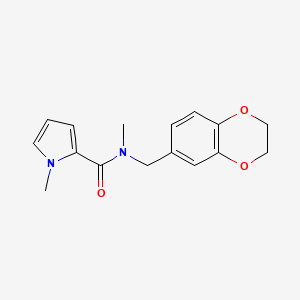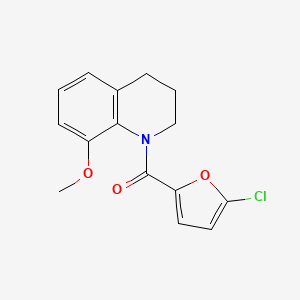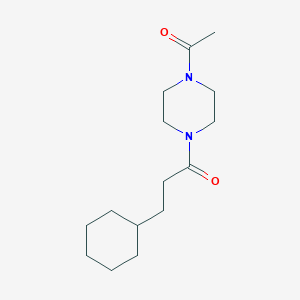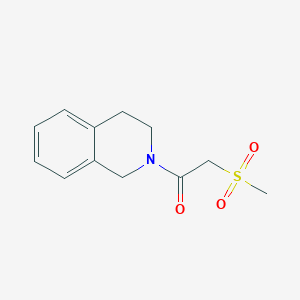
1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea, also known as PNU-74654, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays an important role in various physiological processes, including vasodilation, neurotransmission, and immune regulation. This compound binds to the heme group of sGC, which prevents the activation of the enzyme by NO. This results in a decrease in the production of cyclic guanosine monophosphate (cGMP), which is a key mediator of the NO signaling pathway.
Biochemical and Physiological Effects:
The inhibition of sGC by this compound has several biochemical and physiological effects. Inhibition of sGC leads to a decrease in cGMP levels, which results in a decrease in vasodilation, neurotransmission, and immune regulation. This can lead to a decrease in blood pressure, a decrease in inflammation, and a decrease in cognitive function. However, the exact biochemical and physiological effects of this compound may vary depending on the specific disease being studied.
实验室实验的优点和局限性
1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of sGC, which makes it a useful tool for studying the NO signaling pathway. Another advantage is that it has shown promising results in preclinical studies as a potential treatment for various diseases. However, one limitation is that it may have off-target effects, which may complicate the interpretation of experimental results. Another limitation is that it may have limited bioavailability and pharmacokinetic properties, which may limit its potential as a therapeutic agent.
未来方向
There are several future directions for the study of 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea. One direction is to further elucidate the mechanism of action of this compound and its effects on the NO signaling pathway. Another direction is to study the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, future studies could focus on optimizing the pharmacokinetic properties of this compound to improve its bioavailability and efficacy as a therapeutic agent.
合成方法
The synthesis of 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea involves the reaction of 4-chloro-2-methylphenyl isocyanate with 1-(4-pyridinyl) ethylamine. The reaction is carried out in the presence of a base, such as triethylamine or sodium hydroxide, and a solvent, such as dichloromethane or ethanol. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies as a potential treatment for cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-10-9-13(16)3-4-14(10)19-15(20)18-11(2)12-5-7-17-8-6-12/h3-9,11H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLTXFUWNFVOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)NC(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7512141.png)
![2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7512149.png)

![N-[3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512161.png)

![imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7512179.png)
![2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7512187.png)





![N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7512249.png)